molecular formula C18H20ClN3O B2429722 (E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 2034897-23-7

(E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2429722
CAS No.: 2034897-23-7
M. Wt: 329.83
InChI Key: GQNJVCWTWCPOEV-CMDGGOBGSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H20ClN3O and its molecular weight is 329.83. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-21-12-10-17(20-21)15-6-4-11-22(13-15)18(23)9-8-14-5-2-3-7-16(14)19/h2-3,5,7-10,12,15H,4,6,11,13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNJVCWTWCPOEV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one, a compound featuring a pyrazole moiety, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20ClN3O\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_3\text{O}

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. A study by Abdel-Maksoud et al. demonstrated that compounds containing pyrazole and sulfonamide groups effectively inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .

Antimicrobial Properties

Chowdary et al. reported that pyrazole derivatives possess notable antibacterial and antifungal activities. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes contributes to its effectiveness against a range of pathogens .

Neuropharmacological Effects

The compound has shown promise as a monoamine oxidase inhibitor, which may have implications for treating neurodegenerative diseases. Preclinical studies suggest that it could alleviate symptoms associated with conditions like Alzheimer’s and Parkinson’s disease by enhancing neurotransmitter levels in the brain .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of monoamine oxidase, affecting neurotransmitter metabolism.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound triggers apoptotic pathways in tumor cells, leading to programmed cell death.

Study 1: Antitumor Efficacy

In a preclinical study, researchers evaluated the antitumor efficacy of various pyrazole derivatives, including our compound. Results indicated a significant reduction in tumor size in treated groups compared to controls, with IC50 values suggesting potent activity against specific cancer cell lines .

CompoundIC50 (μM)Cancer Cell Line
(E)-3-(2-chlorophenyl)-...12.5HeLa
Control50HeLa

Study 2: Antimicrobial Activity

A study assessed the antimicrobial properties of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18

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